![molecular formula C9H10N2 B1628138 1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine CAS No. 680859-99-8](/img/structure/B1628138.png)

1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine

Descripción general

Descripción

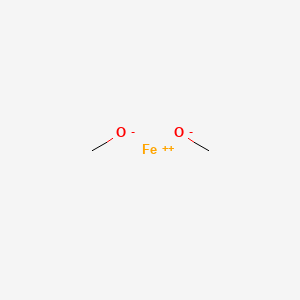

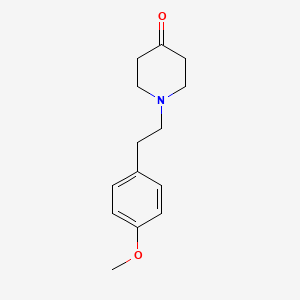

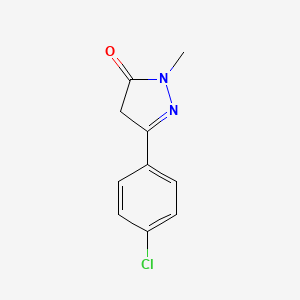

1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine is a nitrogen-containing heterocyclic compound . It’s a derivative of pyrrole and pyrrolidine . The molecular formula is C7H6N2 and the molecular weight is 118.139 .

Synthesis Analysis

The synthesis of this compound derivatives has been reported in various studies . These studies have used different synthetic routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring and a pyridine ring . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

This compound derivatives have shown potent activities in various chemical reactions . For instance, they have exhibited potent activities against FGFR1, 2, and 3 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine and its derivatives have been explored in various synthetic reactions. For instance, pyridine reacts with hexachloroacetone to produce indolizines, a type of heterocyclic compound. Similarly, quinoline and N-methylimidazole undergo reactions to form distinct pyrrolo compounds (Yavari, Sabbaghan, & Hossaini, 2006). Additionally, pyrrolo[1,2-c]thiazole, generated by dehydration of a specific dimethyl pyrrolo derivative, acts as a thiocarbonyl ylide in cycloaddition reactions (Sutcliffe, Storr, Gilchrist, & Rafferty, 2000).

Pharmacological Evaluation

In the field of pharmacology, pyrrolo and pyrido analogues have been synthesized and evaluated for their inotropic activity. For example, compounds like N,N-dimethyl-6,7,8,9-tetrahydro-3H,10H-pyrrolo[3,2-a] carbazol-7-amine were investigated for their potential cardiotonic effects, contributing to the understanding of ligand-receptor interactions through hydrogen-bond formation (Dionne, Humber, Asselin, McQuillan, & Treasurywala, 1986).

Molecular Crystals and Proton-Transfer Reactions

1H-pyrrolo[3,2-h]quinoline and similar molecules are significant in studying proton-transfer reactions. Their hydrogen bond donor and acceptor groups lead to the formation of cyclic dimers in crystal structures. High-pressure behavior of these molecular crystals under compression reveals insights into intermolecular and intramolecular hydrogen bonding dynamics (Kurzydłowski, Chumak, Rogoża, & Listkowski, 2021).

Electrochemical Oxidative Polymerization

The regiochemistry of electrochemical oxidative polymerization of pyrrolo derivatives has been explored using isomeric dimethyl derivatives. This research helps in understanding the coupling mechanisms and conductivity properties of polymers derived from these compounds (Berlin, Pagani, Schiavon, & Zotti, 1990).

Novel Synthesis Methods

Efficient and novel synthesis methods have been developed for N-heterocycle-fused quinoxalines, involving 1H-pyrrolo[3,2-c]quinolines. This represents a green chemistry approach using dimethyl sulfoxide both as a reactant and solvent, broadening the scope of synthesis techniques in organic chemistry (Xie, Zhang, Li, Gong, Han, Liu, & Ma, 2017).

Direcciones Futuras

The future directions for the research on 1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine could involve further exploration of its therapeutic potential . More research is needed to clearly understand its mechanism of action and to determine the relationship between the chemical structure of imides and their analgesic and sedative properties .

Propiedades

IUPAC Name |

1,2-dimethylpyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-5-8-6-10-4-3-9(8)11(7)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZZRIPJDDRDAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609922 | |

| Record name | 1,2-Dimethyl-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

680859-99-8 | |

| Record name | 1,2-Dimethyl-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B1628056.png)

![(3-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B1628059.png)